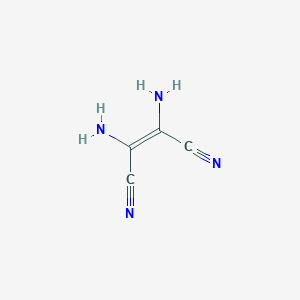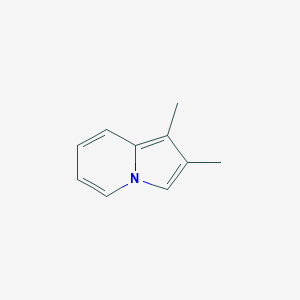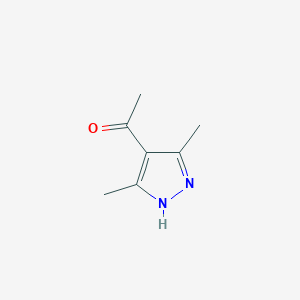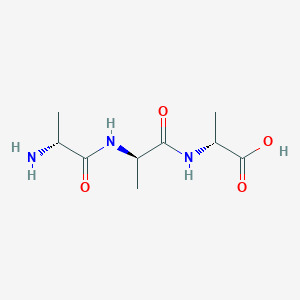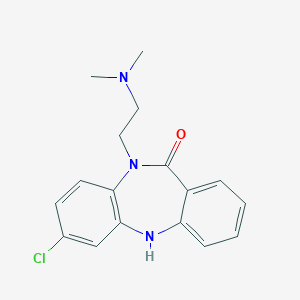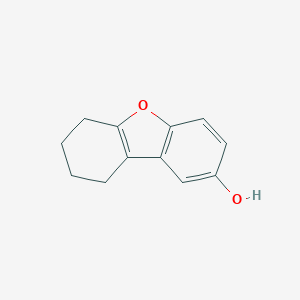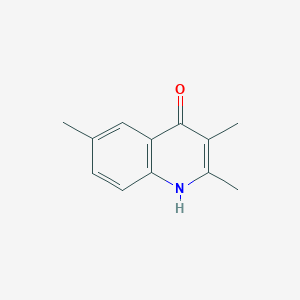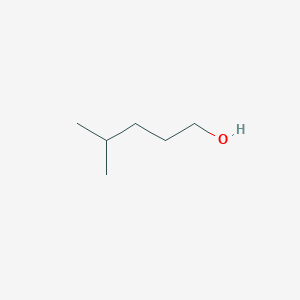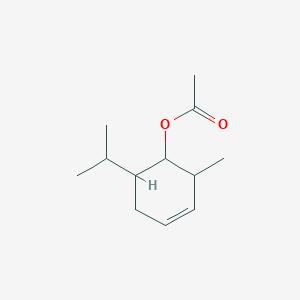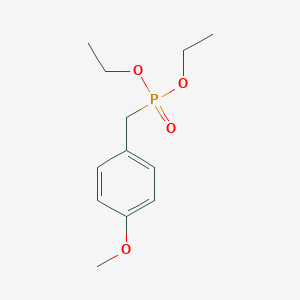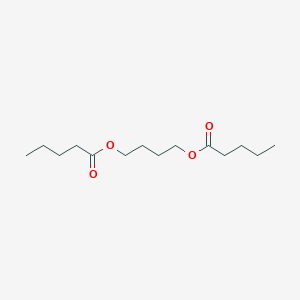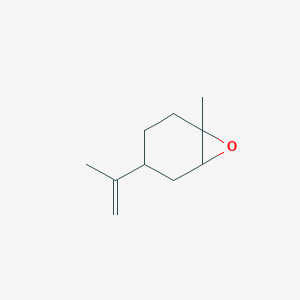
Limonene oxide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of limonene oxide is commonly achieved through the epoxidation of limonene, employing various catalysts and oxidizing agents. One notable method involves the use of heterogeneous catalysts such as Ti-MCM-41, modified with hexamethyldisilazane (HMDS) for the liquid-phase epoxidation, achieving high yields of limonene oxide (Guidotti et al., 2011). Additionally, chemoenzymatic approaches using agricultural waste-derived catalysts have shown effectiveness in synthesizing limonene oxide under eco-friendly conditions (Salvi & Yadav, 2020).
Molecular Structure Analysis
The molecular structure of limonene oxide has been extensively analyzed through vibrational circular dichroism (VCD), infrared, and Raman spectroscopy. Studies reveal the existence of two conformers based on the position of the isopropenyl group, with equatorial conformers being more stable. This analysis helps in understanding the reactivity and interaction of limonene oxide with other substances (Moreno et al., 2009).
Chemical Reactions and Properties
Limonene oxide participates in a variety of chemical reactions, including copolymerization with carbon dioxide to form polycarbonates with exceptional properties. This reaction exemplifies the potential of limonene oxide in creating sustainable materials from renewable resources (Parrino et al., 2018). Additionally, its reactivity with CO2 under specific conditions highlights its utility in green chemistry applications (Byrne et al., 2004).
Physical Properties Analysis
Limonene oxide exhibits a range of physical properties that make it valuable for various applications. Studies have shown its role in the synthesis of bio-based polycarbonates, demonstrating high molecular weight, excellent thermal resistance, hardness, and transparency, signifying its potential in materials science (Hauenstein et al., 2016).
Chemical Properties Analysis
The chemical properties of limonene oxide, such as its reactivity with other chemical species and its role as an intermediate in various synthesis processes, are central to its industrial and academic interest. For instance, its epoxidation and subsequent reactions lead to valuable compounds for the fragrance and flavor industries, as well as materials science (Ciriminna et al., 2018).
Applications De Recherche Scientifique
Anti-microbial and Anti-yeast Potentials
- Application Summary : The 1,2-limonene oxide is known to have anti-yeast and anti-microbial potentials .
- Methods of Application : The 1,2-limonene oxide, carveols and carvone are synthesized using iodosylbenzene as a terminal oxidant .
- Results or Outcomes : The synthesized monoterpenes exhibit anti-yeast and anti-microbial activities .
Catalyst in Enantioselective Additions and Gelatin Preparations
- Application Summary : β-amino alcohol based derivatives can be prepared by regioselective aminolysis of limonene .
- Methods of Application : The β-amino alcohol based derivatives are prepared by regioselective aminolysis of limonene .
- Results or Outcomes : These derivatives show excellent anti-leishmanial potentials and are widely used as catalysts in enantioselective additions and gelatin preparations .
Preparation of Copper Based Complexes
- Application Summary : Benzaldehyde thio-semicarbazone are prepared by regioselective additions of HSCN .
- Methods of Application : The benzaldehyde thio-semicarbazone are prepared by regioselective additions of HSCN .
- Results or Outcomes : These compounds show anti-leishmanial and anti-tumoral activities and are used for the preparation of copper based complexes .
Biobased Polymers
- Application Summary : Limonene oxide and limonene dioxide are used as monomers for the synthesis of biobased polymers .
- Methods of Application : Several polymerization techniques have been applied on limonene oxide and limonene dioxide monomers .
- Results or Outcomes : The polymers produced, such as polycarbonates and polyesters, have tunable mechanical and thermal properties .
Antinociceptive and Antitumoral Activities
- Application Summary : Limonene oxide has antinociceptive and antitumoral activities .
- Methods of Application : Limonene oxide undergoes biocatalytic resolution in the presence of epoxide hydrolase .
- Results or Outcomes : The enantiomerically pure cis- and trans-limonene oxides produced have antinociceptive and antitumoral activities .
Neuroprotective Role
- Application Summary : Limonene has a neuroprotective role in neurodegenerative diseases .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : Studies have shown that limonene has a neuroprotective role in diseases such as Alzheimer’s disease, multiple sclerosis, epilepsy, anxiety, and stroke .
Safety And Hazards
Limonene oxide is a flammable liquid and vapor. It may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and is very toxic to aquatic life . It should be handled with care, avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Orientations Futures
Limonene dioxide is a platform molecule for the production of new biopolymers . The resulting copolymer was found to have a narrow molecular weight distribution with >99% carbon linkage . Furthermore, Kindermann et al. reported the reaction of limonene oxide with CO2 in the presence of Al(III) complex catalyst to develop poly(limonene) dicarbonate .
Propriétés
IUPAC Name |
1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862594 | |
| Record name | 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Limonene-1,2-epoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9580 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | d-8-p-Menthene-1,2-epoxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | d-8-p-Menthene-1,2-epoxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.936 (20°) | |
| Record name | d-8-p-Menthene-1,2-epoxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Limonene oxide | |
CAS RN |
1195-92-2 | |
| Record name | Limonene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Limonene-1,2-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Limonene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Epoxy-p-menth-8-ene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035158 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
